molecular formula C16H21NO3 B15016497 ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate CAS No. 17826-15-2

ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Cat. No.: B15016497
CAS No.: 17826-15-2
M. Wt: 275.34 g/mol
InChI Key: RUIUGRJNBYYBLQ-UHFFFAOYSA-N
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Description

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is known for its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to form the indole ring . The reaction is carried out under reflux in methanol, yielding the desired indole derivative in good yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as using environmentally friendly solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated indole derivatives.

Scientific Research Applications

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors, modulating their activity and influencing various biological processes. For example, it may inhibit enzymes involved in inflammatory pathways or interact with receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-butyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

17826-15-2

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

IUPAC Name

ethyl 1-butyl-5-hydroxy-2-methylindole-3-carboxylate

InChI

InChI=1S/C16H21NO3/c1-4-6-9-17-11(3)15(16(19)20-5-2)13-10-12(18)7-8-14(13)17/h7-8,10,18H,4-6,9H2,1-3H3

InChI Key

RUIUGRJNBYYBLQ-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=C(C2=C1C=CC(=C2)O)C(=O)OCC)C

Origin of Product

United States

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